molecular formula C12H12N2S B038937 2,7,8-trimethyl-6H-[1,3]thiazolo[5,4-e]indole CAS No. 115583-28-3

2,7,8-trimethyl-6H-[1,3]thiazolo[5,4-e]indole

Cat. No.: B038937
CAS No.: 115583-28-3
M. Wt: 216.3 g/mol
InChI Key: WQNUWJZIGLKSPH-UHFFFAOYSA-N
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Description

2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

The synthesis of 2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may act by interfering with cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole can be compared with other similar compounds such as:

The uniqueness of 2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-6-7(2)13-9-4-5-10-12(11(6)9)15-8(3)14-10/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNUWJZIGLKSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C3=C(C=C2)N=C(S3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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